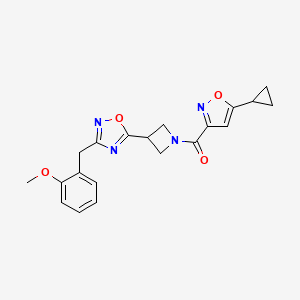

(5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone features a unique architecture combining three distinct heterocyclic systems:

- 1,2,4-Oxadiazole: A five-membered ring substituted with a 2-methoxybenzyl group, contributing π-π stacking interactions and electron-donating effects.

- Azetidine: A strained four-membered amine ring, offering conformational rigidity compared to larger analogs like pyrrolidine or piperidine.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-26-16-5-3-2-4-13(16)8-18-21-19(28-23-18)14-10-24(11-14)20(25)15-9-17(27-22-15)12-6-7-12/h2-5,9,12,14H,6-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSBJSCXOFMAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes an isoxazole ring and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 284.31 g/mol. The presence of various functional groups suggests a diverse range of biological interactions.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to altered cellular responses and therapeutic effects.

- Receptor Modulation : Interaction with various receptors, including those involved in neurotransmission and inflammation, might contribute to its pharmacological profile.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, derivatives based on the oxadiazole structure have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | Bacillus subtilis | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structural features have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells, showing IC50 values indicating significant growth inhibition .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

| PC3 | 20 |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that specific substitutions on the benzyl group enhanced anticancer activity, suggesting that similar modifications in this compound could optimize its therapeutic potential .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of isoxazole derivatives. The findings revealed that certain compounds exhibited potent activity against Gram-positive bacteria, reinforcing the hypothesis that this compound may share similar properties .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (5-Cyclopropylisoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone are being investigated for their ability to inhibit receptor tyrosine kinases, particularly in the context of cancer treatment. The compound's structure suggests it may interact with the RET kinase pathway, which is implicated in various proliferative disorders, including cancers such as thyroid and lung cancer .

Case Study:

A study demonstrated that derivatives of isoxazole compounds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may provide neuroprotective benefits. The presence of isoxazole rings has been associated with the modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Neuroprotective Activity of Isoxazole Derivatives

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Isoxaflutole | Alzheimer's | Inhibition of oxidative stress | |

| Compound X | Parkinson's | Modulation of dopamine receptors |

Herbicidal Activity

The compound's structural components suggest potential use as an herbicide. Isoxaflutole, a related isoxazole compound, has been widely studied for its effectiveness in controlling weeds in crops like maize and sugarcane through inhibition of the 4-hydroxyphenylpyruvate dioxygenase enzyme .

Case Study:

Field trials have shown that formulations containing isoxaflutole significantly reduce weed biomass while maintaining crop yield, indicating a favorable safety profile for agricultural use .

Environmental Impact Studies

Research into the environmental fate of herbicides like isoxaflutole reveals insights into their degradation pathways and potential residues in soil and water systems. Studies have assessed the impact on non-target organisms and the overall ecosystem health .

Data Table: Environmental Impact of Isoxaflutole

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Isoxazole vs. Pyrazole/Thiophene Systems

Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone () replace isoxazole with pyrazole or thiophene moieties . While isoxazole provides a balance of hydrogen-bonding capability (via the oxygen atom) and lipophilicity, pyrazole offers two adjacent nitrogen atoms for enhanced metal coordination. Thiophene, being sulfur-containing, may improve membrane permeability but lacks hydrogen-bonding donors.

Oxadiazole Substituent Variations

The target’s 1,2,4-oxadiazole ring substituted with 2-methoxybenzyl contrasts with 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles () and 1,3,4-oxadiazole-triazole hybrids () . Pyrimidinyl substituents () could improve water solubility via nitrogen lone pairs, while triazole hybrids () enable additional hydrogen-bonding interactions.

Azetidine vs. Larger Amine Rings

The azetidine ring in the target compound is rare compared to piperidine or pyrrolidine systems (common in pharmaceuticals).

Q & A

Basic: What synthetic strategies are commonly employed for constructing the azetidine-oxadiazole core in this compound?

The synthesis involves multi-step reactions, including:

- Azetidine ring formation : Cyclocondensation of β-amino alcohols or ketones with carbonyl compounds under reflux conditions (e.g., methanol/ethanol solvents) .

- Oxadiazole ring closure : Reaction of amidoximes with activated carboxylic acid derivatives (e.g., 2-methoxybenzyl chloride) using coupling agents like EDCI/HOBt .

- Isoxazole-azetidine coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 5-cyclopropylisoxazole moiety .

Critical conditions include temperature control (60–120°C), anhydrous solvents, and catalysts (e.g., palladium for cross-couplings) .

Basic: Which analytical techniques are essential for characterizing structural integrity and purity?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the oxadiazole and azetidine rings .

- HPLC : Monitors reaction progress and ensures >95% purity by reverse-phase chromatography .

- Mass spectrometry (HRMS) : Validates molecular weight and detects minor impurities .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Advanced: How can reaction yields for the azetidine-oxadiazole coupling step be optimized?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during oxadiazole formation .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) with varying ligands to improve cross-coupling efficiency .

- Statistical design of experiments (DoE) : Use factorial designs to identify interactions between temperature, solvent, and catalyst loading .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How should researchers resolve contradictory data between NMR and mass spectrometry results?

- Re-analysis under standardized conditions : Ensure sample purity and eliminate solvent artifacts .

- Isotopic labeling : Use 15N-labeled intermediates to distinguish oxadiazole nitrogen environments in NMR .

- Complementary techniques : Pair MALDI-TOF with LC-MS to confirm molecular ion peaks and rule out adducts .

- Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Advanced: What strategies evaluate the compound’s stability under physiological pH conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .

- Kinetic studies : Determine degradation rate constants (k) using first-order models to predict shelf-life .

- Protection strategies : Introduce pH-sensitive prodrug moieties (e.g., ester groups) to enhance stability in acidic environments .

Advanced: How to design assays for assessing target engagement in biological systems?

- In vitro enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .

- SPR (Surface Plasmon Resonance) : Measure binding affinity to purified targets (e.g., recombinant enzymes) .

- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

Advanced: What computational methods predict interactions with off-target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) .

- MD simulations (GROMACS) : Simulate binding dynamics over 100+ ns to assess conformational stability .

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with oxadiazole) using MOE .

- Machine learning : Train models on ChEMBL data to predict ADMET properties and off-target liabilities .

Advanced: How to address low solubility in aqueous buffers during in vivo studies?

- Co-solvent systems : Test combinations of PEG-400, cyclodextrins, or DMSO (≤10%) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

- Salt formation : Synthesize hydrochloride or sodium salts to improve polarity .

Advanced: What structural analogs are critical for SAR studies?

| Modification Site | Analog Examples | Key Insights |

|---|---|---|

| Cyclopropyl group | 5-Ethyl or 5-phenyl isoxazole | Cyclopropyl enhances metabolic stability |

| 2-Methoxybenzyl | 3-Chloro or 3-nitro substituents | Electron-withdrawing groups boost target affinity |

| Azetidine ring | Piperidine or pyrrolidine variants | Azetidine balances ring strain and solubility |

Advanced: How to mitigate toxicity observed in preliminary cell-based assays?

- Metabolite profiling : Identify toxic metabolites via LC-HRMS and modify labile functional groups (e.g., replace methoxy with trifluoromethyl) .

- CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms to predict hepatotoxicity .

- Prodrug approaches : Mask reactive moieties (e.g., oxadiazole) with cleavable linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.